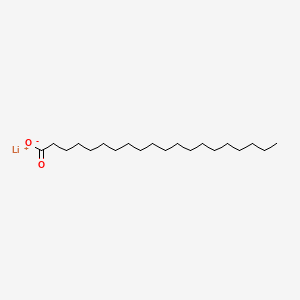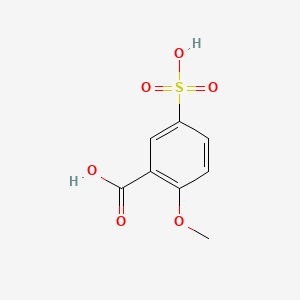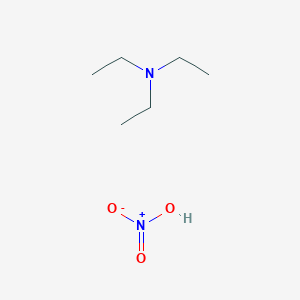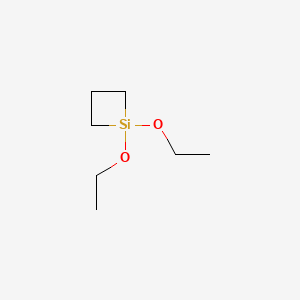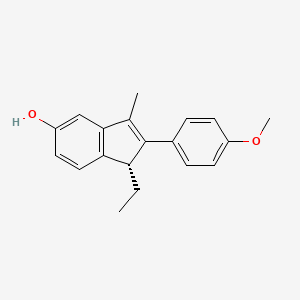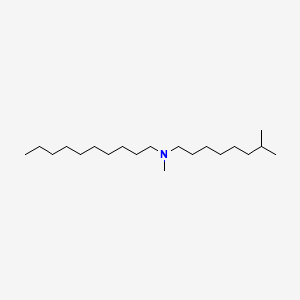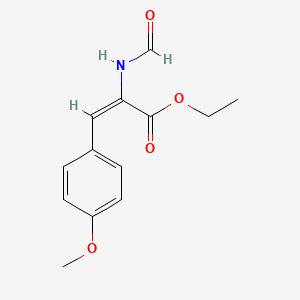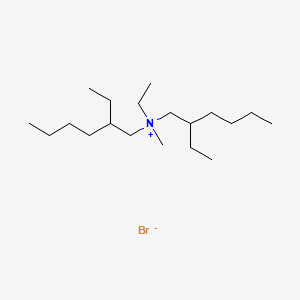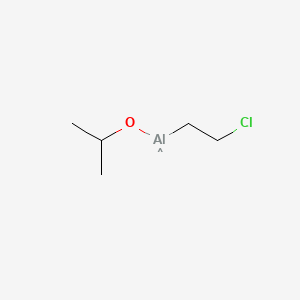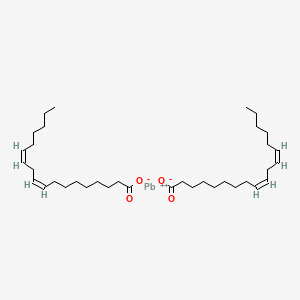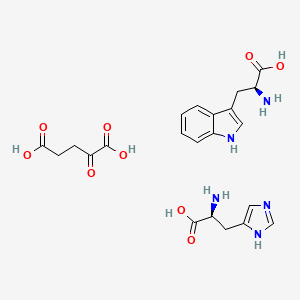
Custodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used for myocardial protection during complex cardiac surgeries and for organ preservation in transplant surgeries . Custodiol is favored for its ability to provide prolonged myocardial protection with a single dose, making it particularly attractive for minimally invasive cardiac procedures .
Preparation Methods
Custodiol is prepared by combining several key components in specific proportions. The main ingredients include sodium chloride, potassium chloride, potassium hydrogen 2-ketoglutarate, magnesium chloride, histidine, tryptophan, mannitol, and calcium chloride . These components are dissolved in sterile water for injection, and the solution is adjusted to a pH of 7.02-7.20 at 25°C . The preparation process involves careful control of the reaction conditions to ensure the stability and efficacy of the solution.
Chemical Reactions Analysis
Custodiol undergoes various chemical reactions, primarily involving its components. The solution is designed to minimize ion gradient shifts and buffer the extracellular space, which helps in maintaining the stability of the preserved organs . The major reactions include:
Oxidation and Reduction: This compound contains antioxidants like histidine, which help in reducing oxidative stress during organ preservation.
Substitution Reactions: The solution’s components, such as potassium and magnesium ions, can undergo substitution reactions to maintain ionic balance.
Buffering Reactions: Histidine acts as a buffer to maintain the pH of the solution, which is crucial for the stability of the preserved organs.
Scientific Research Applications
Custodiol has a wide range of scientific research applications, particularly in the fields of medicine and biology:
Cardiac Surgery: this compound is extensively used for myocardial protection during complex cardiac surgeries.
Organ Preservation: this compound is used for preserving donor organs, such as the heart, liver, kidneys, and pancreas, during transplantation.
Cryopreservation: This compound is being explored for its potential in isochoric freezing and supercooling preservation of biological matter.
Research Studies: This compound is used in various research studies to investigate its efficacy and safety compared to other cardioplegic solutions.
Mechanism of Action
Custodiol works by inactivating organ function through the withdrawal of extracellular sodium and calcium, along with intense buffering of the extracellular space using histidine . This mechanism helps in prolonging the period during which organs can tolerate the interruption of blood and oxygen supply. The solution minimizes ion gradient shifts and reduces energy consumption, thereby protecting the organs from ischemic injury .
Comparison with Similar Compounds
Custodiol is often compared with other cardioplegic solutions, such as Plegisol and Del Nido cardioplegia:
Del Nido Cardioplegia: Studies have shown that this compound provides equivalent or better protection compared to Del Nido cardioplegia in minimally invasive mitral valve surgery.
This compound-N:
This compound’s unique composition and prolonged protection make it a valuable solution for both cardiac surgery and organ preservation.
Properties
CAS No. |
674309-46-7 |
|---|---|
Molecular Formula |
C22H27N5O9 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C11H12N2O2.C6H9N3O2.C5H6O5/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h1-4,6,9,13H,5,12H2,(H,14,15);2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t9-;5-;/m00./s1 |
InChI Key |
ZWGNFOFTMJGWBF-VZSHSMSCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




